8-(2-Iodophenyl)-8-oxooctanenitrile
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Overview
Description
8-(2-Iodophenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of an iodophenyl group attached to an oxooctanenitrile chain
Scientific Research Applications
8-(2-Iodophenyl)-8-oxooctanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Iodophenyl)-8-oxooctanenitrile typically involves the reaction of 2-iodophenyl derivatives with appropriate nitrile precursors. One common method involves the use of 2-iodophenylacetonitrile as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired product. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(2-Iodophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions involving the iodophenyl group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized aromatic compounds.
Mechanism of Action
The mechanism of action of 8-(2-Iodophenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, the nitrile group can interact with enzymes or receptors, leading to changes in cellular processes. Additionally, the iodophenyl moiety can facilitate binding to specific proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: An aromatic compound with similar iodophenyl functionality, used in various organic synthesis reactions.
8-Oxooctanoic Acid: A related compound with a similar carbon chain structure but lacking the nitrile group.
2-Iodophenylacetonitrile: A precursor in the synthesis of 8-(2-Iodophenyl)-8-oxooctanenitrile, sharing the iodophenyl and nitrile functionalities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-(2-iodophenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTELNBIDELQDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642256 |
Source
|
Record name | 8-(2-Iodophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-09-7 |
Source
|
Record name | 8-(2-Iodophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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